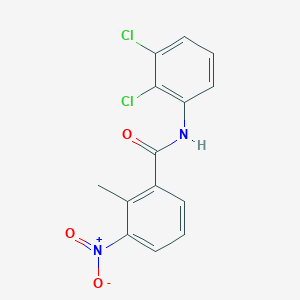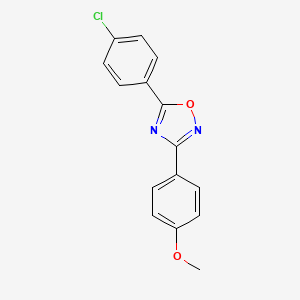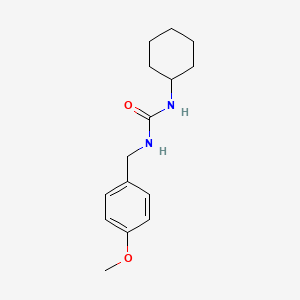![molecular formula C17H18N2S B5723010 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline, also known as DMTB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioaniline derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting subject for further investigation.
作用机制
The mechanism of action of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been the subject of much research. It has been found to inhibit PKC activity by binding to the enzyme's regulatory domain, thereby preventing its activation. This leads to downstream effects such as activation of caspase-3 and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been found to exhibit various biochemical and physiological effects. In addition to its effects on PKC activity, it has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the levels of reactive oxygen species (ROS) in cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has several advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, it is also highly reactive and can be toxic to cells at high concentrations. Careful dosing and handling is required to ensure accurate and reproducible results.
未来方向
There are several future directions for research on 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline. One area of focus is its potential as a therapeutic agent for cancer treatment. Further investigation is needed to determine its efficacy in vivo and to identify potential side effects. Other areas of research include its potential as a tool for studying PKC signaling pathways and its effects on other cellular processes. Overall, 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has great potential for further investigation as a valuable tool in scientific research.
合成方法
The synthesis of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline involves the reaction of 3,4-dihydroisoquinoline with thiophosgene, followed by reaction with aniline. This method has been described in detail in various scientific publications, and has been found to be an effective way of producing high-quality 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline for research purposes.
科学研究应用
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of protein kinase C (PKC) activity, activation of caspase-3, and induction of apoptosis in cancer cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
4-[(3,3-dimethyl-4H-isoquinolin-1-yl)sulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-17(2)11-12-5-3-4-6-15(12)16(19-17)20-14-9-7-13(18)8-10-14/h3-10H,11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBULGMLWMSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6162107 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)


![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)



